molecular formula C14H15ClN2O3 B5860317 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid

4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid

Cat. No. B5860317
M. Wt: 294.73 g/mol
InChI Key: BAXRFTMJNIARKZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications. CP-122,288 has been found to exhibit interesting pharmacological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, this compound modulates the downstream signaling pathways, leading to the modulation of dopamine release in the brain. This compound has been found to exhibit high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which could potentially lead to the development of new drugs for neuropsychiatric disorders. This compound has also been found to exhibit anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has several advantages and limitations for lab experiments. Its high selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, its low solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid. One potential direction is the development of new drugs based on its pharmacological properties for the treatment of neuropsychiatric disorders. Another direction is the study of its anti-inflammatory properties for the development of new drugs for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in vivo.

Synthesis Methods

The synthesis of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid involves the reaction of 3-chlorophenylpiperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.

Scientific Research Applications

4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit selective affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. This compound has been shown to modulate dopamine release in the brain, which could potentially lead to the development of new drugs for these disorders.

properties

IUPAC Name

(E)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-5,10H,6-9H2,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXRFTMJNIARKZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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